molecular formula C15H20Cl2N2O B13244119 2-(2-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride CAS No. 1955515-47-5

2-(2-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride

Cat. No.: B13244119
CAS No.: 1955515-47-5
M. Wt: 315.2 g/mol
InChI Key: AXKPXSNECQYMGE-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride is a synthetic organic compound It is characterized by the presence of a chlorophenyl group and a pyrrolidine ring, which are common motifs in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Formation of the Carbonyl Group: This can be introduced through oxidation reactions or by using carbonyl-containing reagents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the chlorophenyl group.

    Reduction: Reduction reactions could be used to modify the carbonyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of other chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)pyrrolidine: Lacks the carbonyl group.

    1-(Pyrrolidine-2-carbonyl)pyrrolidine: Lacks the chlorophenyl group.

    2-(2-Bromophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-(2-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride is unique due to the combination of the chlorophenyl group and the pyrrolidine ring with a carbonyl group. This specific arrangement may confer unique chemical and biological properties, making it valuable for specific applications.

Biological Activity

2-(2-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride, known by its CAS number 2829279-61-8, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and various studies that highlight its pharmacological potential.

  • Molecular Formula : C₁₀H₁₃Cl₂N
  • Molecular Weight : 218.12 g/mol
  • CAS Number : 2829279-61-8

Synthesis

The synthesis of this compound involves the reaction of pyrrolidine derivatives with chlorophenyl substituents, followed by hydrochloride salt formation. This method has been detailed in various chemical literature, emphasizing the importance of the chlorophenyl group in enhancing biological activity.

Anticancer Activity

Recent studies have investigated the anticancer properties of pyrrolidine derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant activity against A549 lung adenocarcinoma cells. The viability of these cells post-treatment was assessed using the MTT assay, revealing that certain modifications to the pyrrolidine structure can enhance cytotoxicity while minimizing effects on non-cancerous cells .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell LineIC50 (µM)Remarks
Compound AA54915Significant activity observed
Compound BHSAEC1-KT>100Low cytotoxicity
This compoundTBDTBD

Case Studies

A notable study explored the structure-activity relationship (SAR) of pyrrolidine derivatives and their impact on biological activity. Modifications in the phenyl ring significantly influenced anticancer efficacy, suggesting that further research into the specific structural elements of this compound could yield promising results for drug development .

Case Study Example

In a comparative study involving multiple pyrrolidine derivatives, researchers found that compounds with electron-withdrawing groups exhibited enhanced anticancer properties compared to those with electron-donating groups. This finding underscores the potential for optimizing the chemical structure of this compound for improved therapeutic outcomes.

Properties

CAS No.

1955515-47-5

Molecular Formula

C15H20Cl2N2O

Molecular Weight

315.2 g/mol

IUPAC Name

[2-(2-chlorophenyl)pyrrolidin-1-yl]-pyrrolidin-2-ylmethanone;hydrochloride

InChI

InChI=1S/C15H19ClN2O.ClH/c16-12-6-2-1-5-11(12)14-8-4-10-18(14)15(19)13-7-3-9-17-13;/h1-2,5-6,13-14,17H,3-4,7-10H2;1H

InChI Key

AXKPXSNECQYMGE-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C3=CC=CC=C3Cl.Cl

Origin of Product

United States

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